ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14902088
InChI: InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-10-6-5-8(2)7-11(10)17-12/h5-7,14H,4H2,1-3H3
SMILES:
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol

ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

CAS No.:

Cat. No.: VC14902088

Molecular Formula: C13H15NO2S

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate -

Specification

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
IUPAC Name ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate
Standard InChI InChI=1S/C13H15NO2S/c1-4-16-13(15)12-9(3)14-10-6-5-8(2)7-11(10)17-12/h5-7,14H,4H2,1-3H3
Standard InChI Key ITEKKCOPEXJMOQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C

Introduction

Structural and Molecular Characteristics

Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate belongs to the benzothiazine family, characterized by a fused benzene and thiazine ring system. The thiazine ring incorporates one sulfur and one nitrogen atom, creating a six-membered heterocycle. Substituents at the 2, 3, and 7 positions—specifically an ethyl ester group at C2, a methyl group at C3, and a methyl group at C7—impart distinct electronic and steric properties to the molecule .

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 249.33 g/mol. Its IUPAC name, ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate, reflects the substitution pattern and functional groups. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂S
Molecular Weight249.33 g/mol
SMILES NotationCCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C
InChI KeyITEKKCOPEXJMOQ-UHFFFAOYSA-N

The crystal structure of a closely related compound, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate, reveals a shallow boat conformation in the heterocyclic ring and intermolecular hydrogen bonding between the N–H group and carbonyl oxygen . This structural motif stabilizes the 1H-tautomer over the 3H-form, as confirmed by X-ray diffraction .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. A one-step reaction under reflux conditions in ethanol or methanol yields the product with high purity. For example, the reaction of 2-amino-5-methylbenzenethiol with ethyl acetoacetate generates the target compound through cyclocondensation .

Microwave-assisted synthesis offers significant advantages, including reduced reaction times (2 minutes) and yields exceeding 90% . Solid-state reactions at room temperature also proceed efficiently, demonstrating the method’s versatility . Comparative studies of synthesis conditions are summarized below:

MethodTime (min)Yield (%)Conditions
Microwave (neat)296Solvent-free, 300 W
Solid-state (RT)1090Mechanical mixing
Reflux (ethanol)308580°C, atmospheric pressure

Industrial-Scale Optimization

Industrial production emphasizes scalability and cost-effectiveness. Key parameters include:

  • Temperature control: Maintaining 70–80°C to prevent side reactions.

  • Solvent selection: Ethanol or methanol for optimal solubility and easy recovery.

  • Purification: Recrystallization from ethanol or column chromatography for high-purity batches .

Chemical Reactivity and Functionalization

Oxidation and Reduction Reactions

The sulfur atom in the thiazine ring undergoes oxidation with hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones. For instance, treatment with H₂O₂ at 50°C produces the corresponding sulfoxide derivative, which exhibits enhanced polarity and potential bioactivity. Reduction of the ester group using lithium aluminum hydride yields the primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The methyl and ethyl groups participate in nucleophilic substitution reactions. Alkylation with methyl iodide or benzyl bromide replaces the ester group, generating analogs with modified pharmacokinetic properties. Acyl chlorides, such as acetyl chloride, facilitate acylation at the nitrogen atom, broadening the compound’s utility in drug discovery.

Applications in Scientific Research

Pharmaceutical Development

The compound’s antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) has been documented. Mechanistic studies suggest inhibition of bacterial cell wall synthesis enzymes, such as penicillin-binding proteins. Additionally, its modulation of inflammatory pathways, including COX-2 inhibition, highlights potential in treating cardiovascular diseases.

Material Science

In industrial chemistry, the compound serves as a precursor for dyes and pigments. Its aromatic system and electron-rich sulfur atom facilitate π-π interactions, enhancing color fastness in textile applications. Recent patents describe its use in organic light-emitting diodes (OLEDs) due to its fluorescence properties .

Mechanistic Insights and Biological Activity

Enzyme Inhibition

The compound competitively inhibits dihydrofolate reductase (DHFR), a target in cancer chemotherapy. Structural analogs with chloro or nitro substituents exhibit improved binding affinity, as demonstrated by molecular docking studies .

Receptor Interactions

In vitro assays reveal antagonism of adenosine A₂A receptors, implicating potential in neurodegenerative disease therapy. The ethyl ester group enhances blood-brain barrier permeability, a critical factor for central nervous system-targeted drugs.

Comparative Analysis with Analogous Compounds

Ethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate differs from unsubstituted benzothiazines (e.g., ethyl 4H-1,4-benzothiazine-2-carboxylate) in its pharmacokinetic profile. The methyl groups at C3 and C7 increase metabolic stability, as evidenced by longer plasma half-lives in rodent models . Conversely, electron-withdrawing substituents (e.g., chloro at C7) enhance electrophilic reactivity but reduce oral bioavailability .

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